molecular formula C23H25BrN2OS B2738407 1-(azepan-1-yl)-2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-one CAS No. 681274-19-1

1-(azepan-1-yl)-2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-one

Cat. No.: B2738407
CAS No.: 681274-19-1
M. Wt: 457.43
InChI Key: BDAGRVCYAIZUTR-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-one is a synthetic chemical compound designed for research applications, featuring a complex molecular architecture that combines an azepane ring system with a substituted indole moiety. This compound belongs to the class of indole derivatives, which are widely investigated in medicinal chemistry and drug discovery for their diverse biological activities . Indole-based scaffolds have demonstrated significant potential in various research areas, particularly in the development of therapeutic agents for conditions such as tuberculosis, with studies focusing on their interactions with bacterial targets including decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), β-ketoacyl ACP synthase I (KasA), and mycobacterial membrane protein large 3 (MmpL3) . The structural framework of this compound incorporates multiple pharmacologically relevant elements: the azepane ring (a seven-membered nitrogen-containing heterocycle) presents opportunities for exploring novel structure-activity relationships, while the 4-bromobenzyl substitution at the indole nitrogen and the thioether linkage to the azepane-containing ketone side chain contribute to enhanced molecular diversity and potential biological interactions. Researchers utilize this compound primarily as a chemical intermediate or building block in the synthesis of more complex molecules, and as a reference standard in structure-activity relationship (SAR) studies focused on optimizing indole-based scaffolds for specific biological targets . The presence of both bromine and sulfur atoms in the molecular structure offers additional sites for further chemical modification, making it a versatile intermediate for medicinal chemistry optimization programs. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is essential for researchers to consult safety data sheets and implement appropriate safety protocols when handling this compound in laboratory settings.

Properties

IUPAC Name

1-(azepan-1-yl)-2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BrN2OS/c24-19-11-9-18(10-12-19)15-26-16-22(20-7-3-4-8-21(20)26)28-17-23(27)25-13-5-1-2-6-14-25/h3-4,7-12,16H,1-2,5-6,13-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAGRVCYAIZUTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-one typically involves multiple steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Bromination: The indole derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl group.

    Azepane Introduction: The azepane ring is introduced through nucleophilic substitution reactions, where the brominated indole derivative reacts with azepane under basic conditions.

    Thioether Formation: Finally, the thioether linkage is formed by reacting the azepane-indole derivative with an appropriate thiol compound under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

1-(azepan-1-yl)-2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-one involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity. The bromophenyl group may enhance binding affinity to certain targets, while the azepane ring can influence the compound’s overall conformation and stability.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Key Reference
Target Compound Azepane-ethanone-thioether 1-(4-Bromophenyl)methyl on indole ~360 Not reported
1-(5-Chloro-1H-indol-3-yl)-2-[(4-bromophenyl)thio]ethan-1-one Ethanone-thioether 5-Chloro on indole ~350 Antimalarial (IC50 90 nM)
RCS-8 4-Methoxy Isomer Ethanone 1-(2-Cyclohexylethyl), 4-methoxyphenyl ~380 Psychoactive (NPS)
2-({1-[2-(Azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide Azepane-ethanone-thioether 4-Chlorophenyl acetamide ~450 Not reported
1-(Adamantan-1-yl)-2-[(pyridin-2-ylmethyl)sulfinyl]ethan-1-one Adamantane-ethanone-sulfinyl Pyridylmethyl sulfinyl ~330 Enzyme inhibition

Key Findings and Implications

  • Halogen Effects : The 4-bromophenylmethyl group enhances lipophilicity and may participate in halogen bonding, a feature absent in methoxy- or chloro-substituted analogs .
  • Thioether vs. Sulfinyl/Sulfonyl : The thioether linker in the target is less polar than sulfinyl/sulfonyl groups in , suggesting better membrane permeability but higher susceptibility to oxidation .
  • Biological Potential: While antimalarial and psychoactive activities are observed in analogs, the target’s unique substitution pattern warrants investigation into kinase inhibition or GPCR modulation.

Biological Activity

1-(azepan-1-yl)-2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-one is a complex organic compound characterized by its unique combination of azepane, indole, and bromophenyl groups. This structure grants the compound potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure

The compound's IUPAC name is 1-(azepan-1-yl)-2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylethanone, with the molecular formula C23H25BrN2OSC_{23}H_{25}BrN_2OS and a molecular weight of 444.42 g/mol. The structure features:

  • Azepane ring : A seven-membered saturated nitrogen-containing ring.
  • Indole moiety : A bicyclic structure that contributes to biological activity.
  • Bromophenyl group : Enhances lipophilicity and potential receptor interactions.

Synthesis Pathway

The synthesis typically involves several steps:

  • Formation of the Indole Derivative : Utilizing Fischer indole synthesis from phenylhydrazine and an aldehyde or ketone.
  • Bromination : The indole derivative is brominated using bromine or N-bromosuccinimide (NBS).
  • Introduction of Azepane : Achieved through nucleophilic substitution reactions.
  • Thioether Formation : Reacting the azepane-indole derivative with a thiol compound.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The indole moiety can bind to enzymes, potentially inhibiting their function.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways.

The presence of the bromophenyl group likely enhances binding affinity, while the azepane ring may stabilize the overall conformation of the molecule.

Pharmacological Properties

Research indicates that this compound exhibits:

  • Anti-cancer Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Comparative Analysis with Similar Compounds

The following table compares this compound with two structurally related compounds:

Compound NameStructure FeaturesBiological Activity
1-(Azepan-1-yl)-4-chlorophthalazineAzepane ring, chlorinated phenylModerate anti-cancer properties
4-(1-Azepanylmethyl)-3-hydroxybenzo[c]chromenHydroxy group on benzeneAnti-inflammatory effects

Case Study 1: Anti-Cancer Activity

A study evaluated the cytotoxic effects of the compound against breast cancer cell lines (MCF7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response.

Case Study 2: Anti-inflammatory Mechanism

In an animal model of arthritis, administration of the compound resulted in reduced swelling and pain compared to control groups. Histological analysis showed decreased inflammatory cell infiltration in treated tissues.

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